Ethyl 5-bromo-1H-pyrrole-2-carboxylate Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 740813-37-0
VCID: VC2861027
InChI: InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(N1)Br
Molecular Formula: C7H8BrNO2
Molecular Weight: 218.05 g/mol

Ethyl 5-bromo-1H-pyrrole-2-carboxylate

CAS No.: 740813-37-0

Cat. No.: VC2861027

Molecular Formula: C7H8BrNO2

Molecular Weight: 218.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromo-1H-pyrrole-2-carboxylate - 740813-37-0

Specification

CAS No. 740813-37-0
Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
IUPAC Name ethyl 5-bromo-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3
Standard InChI Key MAWSPHLRAHWQKY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(N1)Br
Canonical SMILES CCOC(=O)C1=CC=C(N1)Br

Introduction

Physical and Chemical Properties

Ethyl 5-bromo-1H-pyrrole-2-carboxylate is characterized by a specific set of physical and chemical properties that define its behavior in various environments and reactions. These properties are essential for researchers and chemists to understand when working with this compound.

Basic Identification and Structural Information

The compound is uniquely identified through several standardized identifiers used in chemical databases and research:

PropertyValue
CAS Number740813-37-0
MFCD NumberMFCD16996077
Molecular FormulaC₇H₈BrNO₂
Molecular Weight218.05 g/mol
Exact Mass216.97400
IUPAC NameEthyl 5-bromo-1H-pyrrole-2-carboxylate

The compound contains a total of 11 heavy atoms with a relatively simple structure comprising a pyrrole ring system with specific substitutions .

Physicochemical Parameters

The compound's behavior in biological systems and chemical reactions can be predicted based on several key physicochemical parameters:

PropertyValue
LogP1.8-1.95
Polar Surface Area (PSA)42.09 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Rotatable Bond Count3
Carbon Bond Saturation (Fsp3)0.285
Number of Rings1

These parameters suggest that the compound has moderate lipophilicity (LogP between 1.8 and 1.95), which influences its solubility in various solvents and potential membrane permeability . The relatively small polar surface area of approximately 42 Ų further supports its potential for membrane permeation, which can be relevant for biological applications.

Structural Characteristics

Molecular Architecture

Ethyl 5-bromo-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring with a nitrogen atom at position 1, a carboxyethyl group at position 2, and a bromine atom at position 5. The pyrrole ring is aromatic, containing six π-electrons distributed over five atoms, giving it distinct reactivity compared to non-aromatic heterocycles .

The nitrogen atom of the pyrrole ring bears a hydrogen atom (as indicated by the 1H designation), which can participate in hydrogen bonding. This N-H group serves as a hydrogen bond donor, while the carbonyl oxygen in the carboxylate group functions as a hydrogen bond acceptor .

Electronic Properties

The electronic distribution within Ethyl 5-bromo-1H-pyrrole-2-carboxylate is influenced by both the electron-withdrawing carboxylate group and the halogen substituent. The bromine atom, being electronegative and possessing lone pairs of electrons, influences the electron density distribution across the pyrrole ring. This electronic arrangement affects the compound's reactivity profile, particularly at the positions adjacent to these substituents .

SupplierPack SizesPrice Range (USD)PurityLead Time
Enamine Ltd1-20 mg$74-$11190%5 days
UORSY1-20 mg$74-$11190%5 days

The compound is typically shipped from Ukraine, with delivery times dependent on the destination .

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several compounds bear structural similarity to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, differing in either the heterocyclic core or the nature of the substituents:

CompoundCAS NumberSimilarity ScoreKey Difference
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate17288-32-30.76Fused pyridine ring
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate800401-64-30.76Different pyridine fusion
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate147071-00-90.76Methyl ester, pyridine fusion
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate800401-67-60.74Chloro instead of bromo, pyridine fusion
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid800401-71-20.91Carboxylic acid, pyridine fusion

These structural relationships provide insights into the potential modification sites for developing derivatives with specific properties or activities .

Functional Analogs

Research has also explored compounds with similar functional groups but different core structures. For example, a related compound, Ethyl 4-(5-bromo-2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate, incorporates both the ethyl pyrrole-2-carboxylate motif and a bromine substituent, but within a more complex molecular framework .

These analogs demonstrate the versatility of brominated pyrrole carboxylates as building blocks in constructing diverse molecular architectures. The structural variations can lead to different physicochemical properties and potentially different biological activities or material characteristics.

Research and Analytical Methods

Spectroscopic Characterization

While specific spectroscopic data for Ethyl 5-bromo-1H-pyrrole-2-carboxylate is limited in the available search results, research on related compounds provides insights into typical analytical approaches. For instance, studies on Methyl 4-bromo-1H-pyrrole-2-carboxylate have utilized Surface-Enhanced Raman Spectroscopy (SERS) and Density Functional Theory (DFT) for detailed structural investigation .

Similar analytical methods likely apply to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, including:

  • NMR Spectroscopy: For structural confirmation and purity assessment

  • Mass Spectrometry: For molecular weight confirmation (expected exact mass: 216.97400)

  • IR Spectroscopy: For identification of functional groups

  • HRMS: High-resolution mass spectrometry for precise molecular formula confirmation

Computational Studies

Computational methods such as DFT calculations can provide valuable insights into the electronic structure, vibrational spectra, and reactivity of Ethyl 5-bromo-1H-pyrrole-2-carboxylate. These approaches help predict properties that might be challenging to measure experimentally and aid in understanding structure-property relationships .

The application of computational chemistry to this compound and its derivatives can guide synthetic strategies and help predict potential applications in various fields.

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